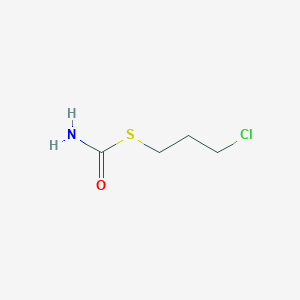
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-, commonly known as Ethacrynic acid (EA), is a loop diuretic drug used to treat edema and hypertension. It is a potent inhibitor of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, which leads to the excretion of sodium, chloride, and water. In addition to its clinical use, EA has been extensively studied for its scientific research applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The primary mechanism of action of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- is the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, which leads to the excretion of sodium, chloride, and water. This results in a decrease in blood volume and pressure, which is beneficial for the treatment of edema and hypertension. In addition, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of ion channels and transporters, and the regulation of gene expression. 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as an anticancer agent. However, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been reported to have some adverse effects, such as ototoxicity, nephrotoxicity, and hepatotoxicity, which limit its clinical use.
実験室実験の利点と制限
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has several advantages for lab experiments, including its availability, affordability, and well-established mechanism of action. It can be used as a positive control for testing the efficacy of other loop diuretics or Na-K-Cl cotransporter inhibitors. However, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- also has some limitations, such as its potential toxicity and off-target effects, which should be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for the research on 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-, including the development of more potent and selective Na-K-Cl cotransporter inhibitors, the investigation of the molecular mechanisms underlying its anti-inflammatory and antitumor effects, and the exploration of its therapeutic potential for other diseases, such as diabetes and cardiovascular disorders. Moreover, the combination of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- with other drugs or therapies may enhance its efficacy and reduce its toxicity.
合成法
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- can be synthesized through a multistep process involving the reaction of 2-chloroacrylonitrile with ethylamine to form 5-ethyl-2-cyanoacrylate, which is then converted to 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-one by reaction with formaldehyde and ammonia. The yield of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- can be improved by optimizing the reaction conditions, such as temperature, pH, and catalysts.
科学的研究の応用
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been widely used in scientific research, particularly in the fields of pharmacology, toxicology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a potential therapeutic agent for various diseases, such as cancer, arthritis, and neurodegenerative disorders. 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has also been used as a tool to investigate the role of the Na-K-Cl cotransporter in the regulation of ion transport and cell volume in various cell types.
特性
CAS番号 |
134-97-4 |
|---|---|
分子式 |
C7H15N3O3 |
分子量 |
189.21 g/mol |
IUPAC名 |
5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3 |
InChIキー |
PTNSEMBHJXYTES-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=O)N(C1)CO)CO |
正規SMILES |
CCN1CN(C(=O)N(C1)CO)CO |
その他のCAS番号 |
134-97-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



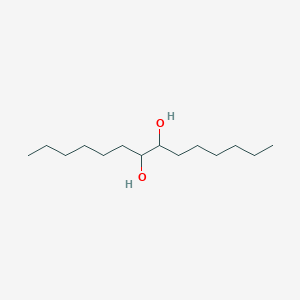


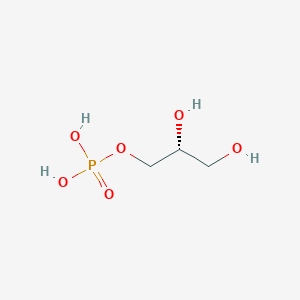
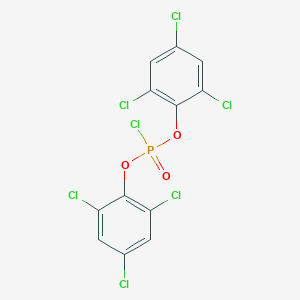
![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)
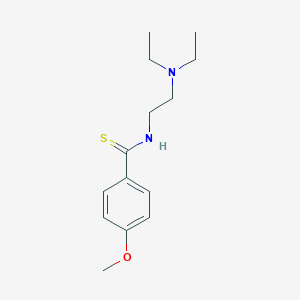
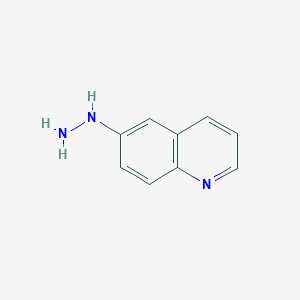
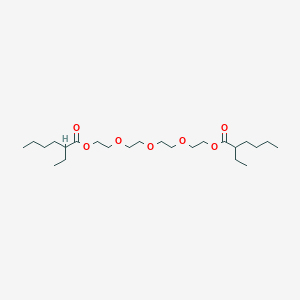

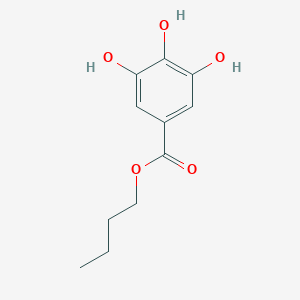
![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)
